molecular formula C7H6Cl3N B14460324 4-Methyl-2-(trichloromethyl)pyridine CAS No. 68265-89-4

4-Methyl-2-(trichloromethyl)pyridine

Cat. No.: B14460324
CAS No.: 68265-89-4
M. Wt: 210.5 g/mol
InChI Key: ZFWFHYBUNDSGTP-UHFFFAOYSA-N
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Description

4-Methyl-2-(trichloromethyl)pyridine is an organic compound with the molecular formula C7H6Cl3N. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a trichloromethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trichloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with trichloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-(trichloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a trichloromethyl group.

    2-Chloromethyl-4-methylpyridine: Similar structure but with a chloromethyl group.

    4-Methylpyridine: Lacks the trichloromethyl group

Uniqueness: 4-Methyl-2-(trichloromethyl)pyridine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

68265-89-4

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5 g/mol

IUPAC Name

4-methyl-2-(trichloromethyl)pyridine

InChI

InChI=1S/C7H6Cl3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3

InChI Key

ZFWFHYBUNDSGTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(Cl)(Cl)Cl

Origin of Product

United States

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